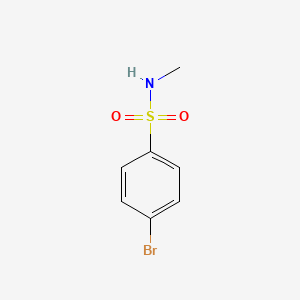

Benzenesulfonamide, p-bromo-N-methyl-

CAS No.: 703-12-8

Cat. No.: VC1966290

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 703-12-8 |

|---|---|

| Molecular Formula | C7H8BrNO2S |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | 4-bromo-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

| Standard InChI Key | ZAHMEHGOFNLRQN-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)Br |

Introduction

Physical and Chemical Properties

Benzenesulfonamide, p-bromo-N-methyl- (CAS: 703-12-8) is a crystalline solid with a well-defined set of physical and chemical properties. The compound has a molecular formula of C₇H₈BrNO₂S and a molecular weight of 250.11-250.12 g/mol . Understanding its physical and chemical properties is essential for proper handling, storage, and application in research settings.

Basic Physical Properties

The compound exists as a white solid at room temperature with a relatively high melting point of 70-72°C . Its boiling point is significantly higher at 330.3°C at 760 mmHg, indicating strong intermolecular forces within its crystal structure . The density of the compound is approximately 1.601 g/cm³, which is higher than water due to the presence of the bromine atom .

Table 1: Physical Properties of Benzenesulfonamide, p-bromo-N-methyl-

| Property | Value | Source |

|---|---|---|

| Physical State | White solid | |

| Melting Point | 70-72°C | |

| Boiling Point | 330.3°C at 760 mmHg | |

| Density | 1.601 g/cm³ | |

| Flash Point | 153.6°C | |

| Refractive Index | 1.574 |

Chemical Identifiers and Structural Data

The compound is cataloged with various chemical identifiers that facilitate its recognition in scientific literature and databases. These identifiers are crucial for researchers to accurately reference the compound in their work.

Table 2: Chemical Identifiers of Benzenesulfonamide, p-bromo-N-methyl-

Structural Characteristics

The molecular structure of Benzenesulfonamide, p-bromo-N-methyl- consists of a benzene ring with a bromine substituent at the para position and a N-methylsulfonamide group. This arrangement of functional groups contributes to its chemical reactivity and biological properties.

Key Structural Features

The compound's structure can be characterized by several key features:

-

A benzene ring that serves as the core structure

-

A bromine atom at the para (4) position of the benzene ring

-

A sulfonamide group (-SO₂NH-) attached directly to the benzene ring

-

A methyl group (-CH₃) attached to the nitrogen of the sulfonamide group

These structural elements create a unique electronic distribution within the molecule, influencing its chemical behavior and interactions with biological targets.

Structure-Property Relationships

The presence of the bromine atom at the para position significantly affects the electron distribution in the benzene ring, making it more electron-deficient. This electronic effect influences the reactivity of the sulfonamide group and can enhance certain properties:

-

The electron-withdrawing effect of the bromine increases the acidity of the NH proton in the sulfonamide group

-

The para-bromine substituent can serve as a site for further chemical modifications through various coupling reactions

-

The N-methyl group provides additional lipophilicity compared to unsubstituted sulfonamides

These structure-property relationships are critical for understanding the compound's behavior in chemical reactions and biological systems.

Synthesis Methods

Several synthetic routes have been reported for the preparation of Benzenesulfonamide, p-bromo-N-methyl- and related compounds. These methods typically involve the reaction of appropriate starting materials under specific conditions to achieve the desired product.

General Synthetic Approaches

The most common method for synthesizing Benzenesulfonamide, p-bromo-N-methyl- involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine under basic conditions . This nucleophilic substitution reaction proceeds through the attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

Alternative approaches may include:

-

Bromination of N-methylbenzenesulfonamide at the para position

-

Methylation of 4-bromobenzenesulfonamide using appropriate methylating agents

Detailed Synthetic Procedure

A detailed procedure for synthesizing related sulfonamide compounds can be adapted for Benzenesulfonamide, p-bromo-N-methyl-. For example, the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide involves:

-

Preparation of 4-bromobenzenesulfonamide from 4-bromobenzenesulfonyl chloride and concentrated ammonia

-

Reaction of the resulting sulfonamide with appropriate reagents to introduce the desired N-substituent

Similar principles can be applied to synthesize Benzenesulfonamide, p-bromo-N-methyl-, with modifications to introduce the methyl group on the nitrogen atom. Typically, the reaction conditions involve:

-

Temperature control (often between 0-25°C)

-

Basic conditions to neutralize the HCl formed during the reaction

-

Appropriate solvent system to facilitate the reaction and product isolation

Biological Activity and Applications

Benzenesulfonamide, p-bromo-N-methyl- belongs to the broader class of sulfonamides, which are known for their diverse biological activities. While specific studies on this exact compound may be limited, research on structurally similar compounds provides insights into its potential biological properties and applications.

Enzyme Inhibition Properties

Sulfonamides in general are known to inhibit various enzymatic systems, particularly:

-

Carbonic anhydrase inhibition: Sulfonamides can bind to the zinc ion at the active site of carbonic anhydrase enzymes, inhibiting their activity. This property has applications in the development of diuretics, antiglaucoma agents, and potential anticancer therapies.

-

Dihydropteroate synthase (DHPS) inhibition: Many sulfonamides act as competitive inhibitors of bacterial DHPS, an enzyme involved in the folic acid synthesis pathway. This mechanism underlies their antimicrobial activity.

Research Applications

The compound has been used in various research contexts:

-

As a chemical intermediate for the synthesis of more complex molecules

-

As a model compound for studying structure-activity relationships in sulfonamide derivatives

-

In the development of potential therapeutic agents targeting specific enzymes or metabolic pathways

Additionally, the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation, suggesting interest in its potential anticancer properties.

Analytical Characterization

Accurate characterization of Benzenesulfonamide, p-bromo-N-methyl- is crucial for confirming its identity, purity, and structural features in research and development settings.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide valuable information about the hydrogen and carbon environments in the molecule, confirming the presence of the aromatic ring, methyl group, and sulfonamide functionality.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands associated with key functional groups include:

-

SO₂ asymmetric stretching around 1350-1300 cm⁻¹

-

SO₂ symmetric stretching around 1150-1100 cm⁻¹

-

N-H stretching around 3300-3250 cm⁻¹ (if observable)

-

C-Br stretching around 600-500 cm⁻¹

-

-

Mass Spectrometry: Mass spectral analysis can confirm the molecular weight and provide fragmentation patterns characteristic of the compound, including fragments related to the loss of SO₂, Br, and methyl groups.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound:

-

High-Performance Liquid Chromatography (HPLC): Suitable for analysis and purification, typically using reversed-phase conditions

-

Thin-Layer Chromatography (TLC): Useful for monitoring reactions and initial purity assessments, typically using silica gel plates with appropriate solvent systems such as hexane/ethyl acetate mixtures

Table 3: Analytical Parameters for Chromatographic Analysis

| Method | Stationary Phase | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| TLC | Silica gel | 1:1 Hexane/Ethyl acetate | UV, I₂ | |

| HPLC | C18 column | Gradient of acetonitrile/water | UV at 254 nm | General practice |

Research Findings and Future Perspectives

Current research involving Benzenesulfonamide, p-bromo-N-methyl- and related compounds highlights their potential in various applications and points to future research directions.

Current Research Applications

Recent studies have explored several applications for brominated sulfonamides similar to Benzenesulfonamide, p-bromo-N-methyl-:

-

Use as building blocks in medicinal chemistry for developing enzyme inhibitors with enhanced selectivity and potency

-

Exploration as reagents in chemical synthesis, particularly in bromination reactions of aromatic compounds. For example, N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) has been used for regioselective bromination of aromatic compounds

-

Investigation of their potential as anticancer agents through inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors

Structure-Activity Relationship Studies

Studies on sulfonamide derivatives have revealed important structure-activity relationships that may apply to Benzenesulfonamide, p-bromo-N-methyl-:

-

The para-bromo substituent can enhance binding to specific biological targets compared to unsubstituted analogues

-

The N-methyl group often improves lipophilicity and membrane permeability, potentially enhancing cellular uptake

-

Modifications of the basic sulfonamide structure can lead to compounds with improved selectivity for specific enzymes or receptors

Future Research Directions

Several promising avenues for future research involving Benzenesulfonamide, p-bromo-N-methyl- include:

-

Detailed investigation of its potential as a selective enzyme inhibitor, particularly for carbonic anhydrases and other therapeutically relevant targets

-

Development of synthetic methodologies using this compound as a key intermediate for more complex molecules with enhanced biological activities

-

Exploration of its application in materials science, potentially leveraging the bromine functionality for further modifications through cross-coupling reactions

-

Computational studies to better understand its interaction with biological targets and predict potential new applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume